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molecular formula C18H34O2 B1237685 (E)-octadec-2-enoic acid CAS No. 27251-59-8

(E)-octadec-2-enoic acid

Cat. No. B1237685
M. Wt: 282.5 g/mol
InChI Key: LKOVPWSSZFDYPG-WUKNDPDISA-N
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Patent
US07439377B2

Procedure details

To a mixture containing 50 g of the liquid fraction 4 (Liquid 4) prepared in Comparative Example 4 and 50 g of decanoic acid, there was added 300 g of acetone to thus form a mixed solution and the resulting solution was cooled at −35° C. for 3 hour with stirring. Then the solution was fractionated into a solid phase and a liquid phase through filtration under reduced pressure, followed by the removal of the acetone from the solid and liquid phases through distillation to thus give 53 g of a solid fraction 8 (Solid 8) and 46 g of a liquid fraction 8 (Liquid 8), respectively. The concentration results for CLA isomer are listed in the following Table 23 and the concentration results for octadecenoic acid isomer are listed in the following Table 24.
[Compound]
Name
liquid
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
Liquid 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>CC(C)=O>[C:1]([OH:12])(=[O:11])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
liquid
Quantity
50 g
Type
reactant
Smiles
Name
Liquid 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCCCCCCC)(=O)O
Step Three
Name
Quantity
300 g
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to thus form a mixed solution
FILTRATION
Type
FILTRATION
Details
a liquid phase through filtration under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by the removal of the acetone from the solid and liquid phases through distillation to thus give 53 g of a solid fraction 8 (Solid 8) and 46 g of a liquid fraction 8 (Liquid 8)
CONCENTRATION
Type
CONCENTRATION
Details
The concentration
CUSTOM
Type
CUSTOM
Details
results for CLA isomer
CONCENTRATION
Type
CONCENTRATION
Details
the concentration

Outcomes

Product
Name
Type
product
Smiles
C(C=CCCCCCCCCCCCCCCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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